SNS-314

Overview

Description

SNS-314 is a novel, selective pan-Aurora kinase inhibitor that targets Aurora A, B, and C kinases, which are critical regulators of mitosis and chromosomal segregation. Preclinical studies demonstrate its potent anti-tumor activity across multiple cancer types, including hepatocellular carcinoma (HCC), colorectal carcinoma, anaplastic thyroid cancer (ATC), and breast cancer .

Preparation Methods

The synthesis of SNS-314 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The compound is typically prepared through a series of reactions that include the formation of thieno[3,2-d]pyrimidine and thiazole derivatives . Industrial production methods focus on optimizing yield and purity, often involving the use of advanced purification techniques and stringent reaction controls .

Chemical Reactions Analysis

SNS-314 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Monotherapy in Advanced Solid Tumors

SNS-314 is currently undergoing Phase 1 clinical trials to evaluate its safety and tolerability in patients with advanced solid tumors. Initial studies have shown that this compound can inhibit tumor growth across various preclinical models, indicating its potential as a standalone treatment option .

Combination Therapy

This compound has demonstrated significant synergistic effects when combined with standard chemotherapeutics. Notable findings include:

- Colorectal Cancer : In vitro studies on HCT116 colorectal carcinoma cells revealed that this compound enhances the efficacy of drugs like gemcitabine and docetaxel. Sequential administration yielded additive antiproliferative effects, particularly when this compound was given before docetaxel or vincristine .

- Broad Therapeutic Potential : Research indicates that this compound can enhance the effects of multiple chemotherapeutics such as carboplatin and 5-fluorouracil (5-FU), suggesting its utility across various cancer types including prostate, breast, and ovarian cancers .

Preclinical Studies

Several preclinical studies have documented the efficacy of this compound:

Case Studies

- Colorectal Cancer : In a study involving HCT116 cells, this compound was tested against a panel of chemotherapeutics. The results showed that when administered sequentially with docetaxel, there was a notable increase in cell death compared to either agent alone, supporting the hypothesis that Aurora kinase inhibition can potentiate the effects of microtubule-targeting agents .

- Mesothelioma : A clinical trial assessed the use of this compound in combination with other treatments for mesothelioma patients. The findings suggested improved outcomes when this compound was part of the treatment regimen compared to historical controls .

Mechanism of Action

SNS-314 exerts its effects by inhibiting Aurora kinases A, B, and C, which are crucial for cell division . By blocking these kinases, this compound disrupts the mitotic spindle assembly checkpoint and prevents cytokinesis, leading to multiple rounds of endoreduplication and eventually cell death . This mechanism is particularly effective in tumor cells that overexpress Aurora kinases, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Mechanism of Action :

- Aurora Kinase Inhibition : SNS-314 suppresses Aurora A/B/C kinase activity, leading to mitotic arrest, polyploidy formation, and apoptosis. It inhibits histone H3 phosphorylation (a biomarker of Aurora kinase activity) and disrupts the Aurora kinases/YAP/P21 signaling axis in HCC .

- YAP Suppression and P21 Induction: By reducing Yes-associated protein (YAP) levels and inducing cyclin-dependent kinase inhibitor P21 accumulation, this compound enhances apoptosis in HCC cells. Knockdown of P21 diminishes its apoptotic effects, underscoring the role of P21 in its mechanism .

- Synergy with Chemotherapy : Sequential administration with microtubule-targeted agents (e.g., docetaxel, vincristine) or nucleoside analogs (e.g., gemcitabine) enhances anti-proliferative effects via mitotic catastrophe .

Preclinical Efficacy :

- In HCC models, this compound reduced cell proliferation (IC50 values lower than Aurora A/B-specific inhibitors MLN8237 and AZD1152-HQPA) and suppressed tumor growth in xenografts .

- In ATC cells, it inhibited proliferation at IC50 values of 2.6–26.6 nM and reduced colony formation in soft agar .

Below is a detailed comparison:

Table 1: Key Comparisons Between this compound and Other Aurora Kinase Inhibitors

Key Differentiators of this compound :

Pan-Inhibition Advantage : Unlike MLN8237 (Aurora A-specific) and AZD1152-HQPA (Aurora B-specific), this compound’s dual Aurora A/B inhibition disrupts both mitotic entry (Aurora A) and cytokinesis (Aurora B), leading to more robust apoptosis and polyploidy in HCC and ATC models .

Synergy with Chemotherapy : Sequential use with docetaxel or vincristine induces synergistic anti-tumor effects, whereas concurrent administration with nucleoside analogs (e.g., gemcitabine) shows additive effects .

Limitations of Competitors :

- MLN8237/AZD1152-HQPA : Single-kinase targeting limits efficacy in cancers reliant on both Aurora A and B .

- 2-Aminobenzimidazoles: Despite improved solubility, their clinical relevance remains unproven .

Research Findings and Clinical Implications

- HCC Therapy : this compound’s suppression of the Aurora kinases/YAP/P21 axis positions it as a candidate for combination therapy with Hippo pathway inhibitors (e.g., verteporfin) to further enhance YAP inhibition .

- Phase I Clinical Data : Early trials in advanced solid tumors reported manageable toxicity, with neutropenia as the primary adverse event. Ongoing studies explore dosing flexibility and combination regimens .

Biological Activity

SNS-314 is a potent, selective inhibitor of Aurora kinases, which are critical serine/threonine kinases involved in the regulation of mitosis. These kinases, particularly Aurora A, B, and C, are frequently overexpressed in various cancers, making them promising targets for anti-cancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and clinical implications based on extensive research findings.

This compound functions as an ATP-competitive inhibitor of Aurora kinases. It exhibits distinct inhibitory potency against Aurora A, B, and C with IC50 values of 9 nM, 31 nM, and 3 nM respectively . By inhibiting these kinases, this compound disrupts critical processes in cell division, including:

- Centrosome maturation

- Mitotic spindle formation

- Cytokinesis

This disruption leads to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

In cell-based assays, this compound has demonstrated significant antiproliferative effects across a broad panel of tumor cell lines. The compound effectively inhibited the proliferation of various cancer types with IC50 values ranging from 1.8 nM (A2780) to 24 nM (HT29) . The mechanism involves blocking histone H3 phosphorylation at Ser10, a key substrate for Aurora B kinase .

In Vivo Studies

In mouse xenograft models, this compound exhibited substantial anti-tumor activity. For instance, in the HCT116 human colon cancer model, administration of this compound at doses of 50 and 100 mg/kg resulted in dose-dependent inhibition of tumor growth and histone H3 phosphorylation for up to 10 hours post-treatment . The compound also showed significant tumor growth inhibition rates ranging from 54% to 91% depending on the dosing schedule and tumor type .

Combination Therapy

This compound has been evaluated in combination with various chemotherapeutic agents to enhance therapeutic efficacy. Notable findings include:

- Synergy with Docetaxel : Sequential administration of this compound followed by docetaxel resulted in enhanced antitumor effects compared to either agent alone .

- Additive Effects : When combined with agents like gemcitabine and carboplatin, this compound exhibited additive antiproliferative effects .

These combinations leverage the distinct mechanisms of action between Aurora kinase inhibition and traditional chemotherapeutic pathways.

Case Studies

Several studies have documented the clinical potential of this compound:

- Colorectal Carcinoma Model : In vitro studies demonstrated that this compound not only inhibited cell proliferation but also potentiated the effects of microtubule-targeting agents like docetaxel in xenograft models .

- Broad Therapeutic Potential : Clinical trials have indicated that this compound can enhance the sensitivity of tumors to standard chemotherapeutics while maintaining a favorable safety profile .

Summary of Research Findings

| Study | Tumor Type | IC50 (nM) | Key Findings |

|---|---|---|---|

| Oslob et al., 2008 | Various | A: 9, B: 31, C: 3 | Potent inhibitor; selective for Aurora kinases |

| Arbitrario et al., 2010 | Colon Cancer (HCT116) | - | Significant tumor growth inhibition; effective in vivo |

| VanderPorten et al., 2009 | Colorectal Carcinoma | - | Synergistic effects with docetaxel; enhances chemotherapeutic sensitivity |

Q & A

Basic Research Questions

Q. What are the primary molecular targets of SNS-314, and how do its inhibitory concentrations (IC50) vary across Aurora kinase isoforms?

this compound selectively inhibits Aurora kinase isoforms A, B, and C with IC50 values of 9 nM, 31 nM, and 3 nM, respectively, as demonstrated in enzymatic assays . Aurora kinases regulate mitotic progression, and this compound's potency against Aurora C suggests a broader role in cell cycle disruption. Researchers should validate these IC50 values in their experimental systems using kinase activity assays (e.g., ATP competition assays) and correlate results with cellular proliferation inhibition (e.g., BrdU incorporation assays) .

Q. What in vitro methodologies are recommended to evaluate this compound's anti-proliferative effects?

Standard protocols include treating cancer cell lines (e.g., HCT116 colon cancer, A375 melanoma) with this compound at concentrations ranging from 1.8 nM to 1 μM for 24–96 hours. Cell viability is quantified via assays like caspase-Glo 3/7 for apoptosis or MTT for proliferation. Dose-response curves should be generated to calculate IC50 values, ensuring consistency with literature benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy across different tumor models?

Discrepancies may arise from variations in tumor microenvironment, protein expression levels (e.g., Aurora-A/B), or pharmacokinetic factors. To address this:

- Perform proteomic profiling of tumor models to correlate Aurora kinase expression with drug sensitivity .

- Conduct pharmacodynamic studies (e.g., histone H3 phosphorylation assays) to confirm target engagement in vivo .

- Use meta-analysis to integrate data from multiple studies, applying statistical tools like ANOVA to identify confounding variables .

Q. What experimental strategies optimize this compound dosing regimens in vivo when efficacy data conflict?

Preclinical studies show that daily dosing (25.5–170 mg/kg, intraperitoneal) achieves sustained tumor growth inhibition (>90% in HCT116 models), while weekly dosing may reduce toxicity. Researchers should:

- Compare dosing schedules (daily vs. intermittent) using tumor volume measurements and survival endpoints.

- Monitor toxicity markers (e.g., body weight loss, hematological parameters) to balance efficacy and safety .

- Apply pharmacokinetic modeling to predict drug accumulation and adjust dosing intervals .

Q. How can computational approaches like 3D-QSAR improve the design of this compound derivatives?

CoMSIA models reveal that electrostatic interactions (67.7% contribution) and hydrogen-bond donor properties (39.3%) drive this compound's binding to Aurora kinases. Researchers can:

- Use molecular docking to predict binding affinities of modified compounds.

- Validate predictions with enzyme inhibition assays and compare with reference data (e.g., Q² = 0.582, R²_pred = 0.971 for this compound) .

- Prioritize derivatives with enhanced solubility (e.g., modifying thienopyrimidine substituents) to improve bioavailability .

Methodological and Data Analysis Questions

Q. What statistical frameworks are suitable for analyzing this compound's synergistic effects with chemotherapeutics?

Synergy studies (e.g., this compound + gemcitabine) require:

- Combination index (CI) analysis using the Chou-Talalay method, where CI < 1 indicates synergy.

- Dose-response matrices to assess additive vs. antagonistic effects.

- In vivo validation via co-administration in xenograft models, comparing tumor regression rates to monotherapy .

Q. How should researchers address variability in IC50 values reported across studies?

Variability may stem from differences in assay conditions (e.g., ATP concentrations, incubation times). Mitigation strategies include:

Properties

IUPAC Name |

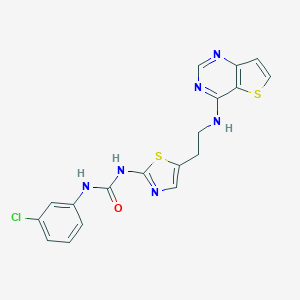

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYAUAZLLLJJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147269 | |

| Record name | SNS 314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies. | |

| Record name | SNS-314 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1057249-41-8 | |

| Record name | SNS 314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNS-314 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SNS 314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-314 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.